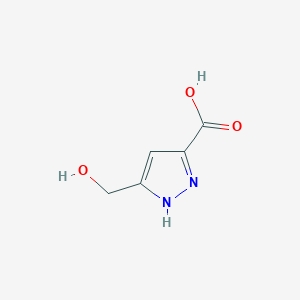![molecular formula C25H25N3O4 B6281275 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2090493-52-8](/img/no-structure.png)
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}propanoic acid, has a CAS Number of 154938-68-8 . It has a molecular weight of 379.46 . The compound is stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at temperatures between 2-8°C in a dry environment .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the protection of the amine group, followed by the synthesis of the pyrazole ring, and then the deprotection of the amine group. The final step involves the coupling of the pyrazole ring with the piperidine ring to form the final compound.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Piperidine", "Acetic anhydride", "Hydrochloric acid", "Methyl hydrazine", "Ethyl chloroformate", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N-Dimethylacetamide", "N,N-Dimethylformamide", "Pyridine", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Protection of the amine group: Piperidine is protected with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "Synthesis of the pyrazole ring: Methyl hydrazine is reacted with 3-(9H-fluoren-9-yl)propanoic acid to form the corresponding hydrazide. The hydrazide is then reacted with acetic anhydride and pyridine to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 4-chlorobutyronitrile and sodium carbonate to form the corresponding pyrazole ring.", "Deprotection of the amine group: The carbamate protecting group is removed using hydrochloric acid to form the corresponding amine.", "Coupling of the pyrazole ring with the piperidine ring: The amine is then reacted with 4-carboxylic acid-1-methylpyrazole in the presence of diisopropylethylamine and N,N-dimethylformamide to form the final compound." ] } | |
Número CAS |
2090493-52-8 |
Nombre del producto |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Fórmula molecular |
C25H25N3O4 |
Peso molecular |
431.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



